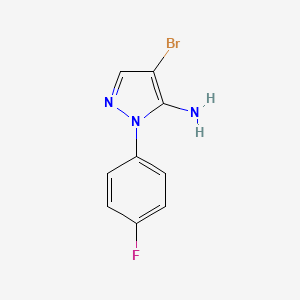

4-bromo-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Description

4-Bromo-1-(4-fluorophenyl)-1H-pyrazol-5-amine (C₉H₇BrFN₃) is a brominated pyrazole derivative featuring a 4-fluorophenyl substituent at position 1 and an amine group at position 5 of the pyrazole core. Its molecular structure combines halogenated aromaticity with a reactive amine group, making it a versatile intermediate in medicinal chemistry and materials science. The bromine atom at position 4 introduces steric bulk and electronic effects that influence reactivity and biological activity .

Properties

IUPAC Name |

4-bromo-2-(4-fluorophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN3/c10-8-5-13-14(9(8)12)7-3-1-6(11)2-4-7/h1-5H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFXTYRUHMSPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(4-fluorophenyl)-1H-pyrazol-5-amine typically involves the cyclocondensation of brominated enones with phenylhydrazine . One common method includes the bromination of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one followed by cyclocondensation with phenylhydrazine . The reaction conditions often require the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-fluorophenyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic media.

Major Products Formed

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of corresponding amines.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-(4-fluorophenyl)-1H-pyrazol-5-amine is explored for its potential in drug development due to its unique structure that allows for interactions with various biological targets. Its applications include:

- Antimicrobial Activity: Studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus, showing significant reductions in bacterial load in infected models.

- Anticancer Properties: In vitro studies on human cancer cell lines have indicated that this compound can induce apoptosis and reduce cell viability in a dose-dependent manner.

Biological Studies

The compound has been investigated for its biological activities beyond antimicrobial and anticancer effects:

- Anti-inflammatory Effects: Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

- Neuroprotective Effects: Some studies suggest potential neuroprotective roles, which could be beneficial in neurodegenerative disorders.

Material Science

Due to its unique electronic properties, this compound is also being studied for applications in material science:

- Nonlinear Optical (NLO) Properties: The compound exhibits promising NLO characteristics, making it suitable for applications in photonics and optoelectronics .

Case Study 1: Antimicrobial Efficacy

In a controlled study, mice infected with S. aureus were treated with varying doses of this compound. Results indicated a significant decrease in bacterial load compared to untreated controls, highlighting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Analysis

Another study focused on human cancer cell lines treated with the compound revealed a dose-dependent decrease in cell viability. Apoptosis markers were significantly induced, suggesting a mechanism of action that warrants further exploration for anticancer therapies.

Mechanism of Action

The mechanism of action of 4-bromo-1-(4-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (25b)

- Structure : Replaces bromine at position 4 with a tert-butyl group.

- Synthesis : Prepared via (4-fluorophenyl)hydrazine hydrochloride, yielding 79% .

- However, it may reduce electrophilic reactivity due to the absence of a halogen leaving group.

4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

- Structure : Features a trifluoromethyl group at position 3 instead of bromine at position 4.

- Synthesis : Reacted with 1-fluoro-4-isocyanatobenzene to yield 58% of the final product .

- Impact : The electron-withdrawing trifluoromethyl group enhances electrophilicity at position 3, altering reactivity in coupling reactions compared to bromine-containing analogs.

Positional Isomerism and Regioisomeric Effects

1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine

3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine vs. 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine

- Key Finding : A regioisomeric switch between fluorophenyl and pyridyl groups at positions 3 and 4 completely shifts biological activity. The former inhibits p38αMAP kinase, while the latter targets cancer-related kinases (e.g., VEGFR2, EGFR) .

- Implication for Target Compound : Bromine’s position (4 vs. 3) could similarly dictate target selectivity in kinase inhibition.

Halogen Substitution Effects

4-(4-Fluorophenyl)-1H-pyrazol-5-amine (8h)

- Structure : Lacks bromine at position 4.

- Synthesis : Used as a precursor for dichloride intermediates in diethyl malonate/sodium ethoxide reactions .

4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine

Functional Group Modifications

N-(3-(4-Fluorophenyl)-1H-pyrazol-5-yl)-2-mercaptoacetamide (12h)

- Structure : Derived from 3-(4-fluorophenyl)-1H-pyrazol-5-amine via mercaptoacetamide conjugation.

- Synthesis : Achieved 85% yield, demonstrating high efficiency for derivatives with modified amine groups .

- Impact : The thiol group introduces redox activity, expanding applications in enzyme inhibition beyond the target compound’s scope.

Biological Activity

4-Bromo-1-(4-fluorophenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 4-position and a fluorophenyl group at the 1-position, which may enhance its pharmacological properties. Research indicates that pyrazole derivatives often exhibit significant antimicrobial and anticancer activities, making them valuable in drug development.

The molecular formula of this compound is C10H9BrFN3, with a molecular weight of approximately 256.1 g/mol. The structure includes a five-membered heterocyclic pyrazole ring containing two nitrogen atoms, which is critical for its biological activity.

Antimicrobial Activity

Research has shown that pyrazole derivatives, including this compound, possess notable antimicrobial properties. These compounds have been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. The presence of halogen substituents like bromine and fluorine enhances lipophilicity, which may contribute to improved membrane permeability and biological activity.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including those associated with breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancers. For instance, related pyrazole compounds have shown IC50 values indicating significant cytotoxic effects against these cell lines .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Molecular docking studies suggest that this compound may bind effectively to enzymes or receptors involved in various signaling pathways, potentially modulating their activity and leading to therapeutic effects .

Synthesis and Structure-Activity Relationship

The synthesis of this compound can be achieved through various methods, often involving the reaction of appropriate precursors under controlled conditions. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological efficacy. The presence of electron-withdrawing groups like bromine and fluorine is known to enhance the compound's reactivity and biological profile.

Case Studies

| Study | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Study A | MCF-7 | 3.79 | Anticancer |

| Study B | SiHa | 12.50 | Anticancer |

| Study C | PC-3 | 42.30 | Anticancer |

These results highlight the compound's potential as a lead candidate in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.